molecular formula C11H13NOS B1453737 4-Cyclobutoxybenzene-1-carbothioamide CAS No. 1247109-10-9

4-Cyclobutoxybenzene-1-carbothioamide

Cat. No.: B1453737
CAS No.: 1247109-10-9
M. Wt: 207.29 g/mol
InChI Key: DQWWWXFYQWWANF-UHFFFAOYSA-N
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Description

4-Cyclobutoxybenzene-1-carbothioamide is a synthetic compound with the molecular formula C11H13NOS and a molecular weight of 207.29 g/mol. This compound has shown promising results in various scientific experiments and is primarily used for research purposes.

Preparation Methods

The preparation of 4-Cyclobutoxybenzene-1-carbothioamide involves synthetic routes that typically include the reaction of cyclobutyl compounds with benzene derivatives under specific conditions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods for this compound are not widely documented, suggesting that it is primarily synthesized in research laboratories rather than on a large industrial scale .

Chemical Reactions Analysis

4-Cyclobutoxybenzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different thiol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbothioamide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Cyclobutoxybenzene-1-carbothioamide has a range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers use it to study the interactions between small molecules and biological macromolecules.

    Industry: While not widely used in industrial applications, it serves as a valuable research tool in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Cyclobutoxybenzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

4-Cyclobutoxybenzene-1-carbothioamide can be compared with other similar compounds, such as:

    4-Cyclobutoxybenzene-1-carboxamide: Similar in structure but with a carboxamide group instead of a carbothioamide group.

    4-Cyclobutoxybenzene-1-carbothioate: Contains a carbothioate group instead of a carbothioamide group.

    4-Cyclobutoxybenzene-1-carbothiohydrazide: Features a carbothiohydrazide group, which can lead to different reactivity and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

4-cyclobutyloxybenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c12-11(14)8-4-6-10(7-5-8)13-9-2-1-3-9/h4-7,9H,1-3H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWWWXFYQWWANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=CC=C(C=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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